2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride
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Overview
Description
2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C13H20ClNO2. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride typically involves the esterification of 2,3-dimethylbenzoic acid with 2-(diethylamino)ethanol, followed by quaternization with a suitable alkylating agent such as methyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 2,3-dimethylbenzoic acid or 2,3-dimethylbenzophenone.
Reduction: Production of 2-(2,3-dimethylbenzoyl)ethanol or 2-(2,3-dimethylbenzoyl)amine.
Substitution: Generation of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium azide or cyanide derivatives.
Scientific Research Applications
2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride is utilized in various scientific research areas:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylbenzoyl)oxyethyl-trimethylazanium;chloride
- 2-(2,3-Dimethylbenzoyl)oxyethyl-methylazanium;chloride
- 2-(2,3-Dimethylbenzoyl)oxyethyl-ethylazanium;chloride
Uniqueness
Compared to similar compounds, 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride exhibits unique properties such as higher solubility in organic solvents and greater stability under various reaction conditions. These characteristics make it particularly valuable in specific research and industrial applications.
Properties
CAS No. |
92726-06-2 |
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Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-5-16(6-2)10-11-18-15(17)14-9-7-8-12(3)13(14)4;/h7-9H,5-6,10-11H2,1-4H3;1H |
InChI Key |
UIGUISYLUSMVES-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=CC(=C1C)C.[Cl-] |
Origin of Product |
United States |
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